9-oxo-N-(4-phenylbutan-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
This compound belongs to the pyrroloquinazoline class, characterized by a fused pyrrolidine and quinazoline ring system. The 9-oxo group at position 9 and the carboxamide substituent at position 6 are critical for its structural identity. The N-(4-phenylbutan-2-yl) side chain introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
9-oxo-N-(4-phenylbutan-2-yl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(9-10-16-6-3-2-4-7-16)23-21(26)17-11-12-18-19(14-17)24-20-8-5-13-25(20)22(18)27/h2-4,6-7,11-12,14-15H,5,8-10,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWMAPGZCXSZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-N-(4-phenylbutan-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Introduction of the Pyrrolo Ring: The pyrrolo ring is fused to the quinazoline core through a series of condensation reactions.
Attachment of the Phenylbutan-2-yl Group: This step involves the alkylation of the intermediate compound with 4-phenylbutan-2-yl halide under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-oxo-N-(4-phenylbutan-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylbutan-2-yl group using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicine, 9-oxo-N-(4-phenylbutan-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is investigated for its potential therapeutic effects. It is explored for its activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-oxo-N-(4-phenylbutan-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Functional Group Influence: The carboxamide group in the target compound (vs. The 4-phenylbutan-2-yl substituent introduces greater lipophilicity compared to smaller side chains (e.g., ethyl or dimethylaminoethyl), which could affect blood-brain barrier penetration or metabolic stability .
Biological Activity Trends: Pyrroloquinazoline carboxylic acid derivatives exhibit neuroprotective activity by modulating endoplasmic reticulum stress pathways, as demonstrated in SH-SY5Y cells . Pyrido[2,1-b]quinazolinecarboxamides with aminoethyl side chains show RNA polymerase inhibition, suggesting a role in antimicrobial or antiviral research .
Biological Activity
The compound 9-oxo-N-(4-phenylbutan-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a derivative of the quinazoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Characteristics
The molecular formula of the compound is with a molecular weight of approximately 352.43 g/mol. The structural features include a quinazoline core which is often associated with various pharmacological properties such as anticancer and anti-inflammatory effects.
Biological Activity Overview
Quinazoline derivatives have been extensively studied for their biological activities, including:
- Antitumor Activity : Many quinazoline derivatives act as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in various cancers. The specific compound under review has shown promise in preclinical studies targeting cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities. The specific activity against strains such as Staphylococcus aureus and Candida albicans has been noted in related studies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tyrosine Kinase Activity : By inhibiting TKRs, this compound may block pathways essential for tumor growth and metastasis.
- Induction of Apoptosis : Studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through various signaling pathways.
- Anti-inflammatory Effects : The compound may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related quinazoline compounds:
Antitumor Activity
A study published in 2014 demonstrated that a series of quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity . The specific compound's structure suggests it may share similar mechanisms.
Antimicrobial Activity
Research indicates that certain quinazoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds related to the target structure were tested against E. coli and S. aureus, demonstrating inhibition zones comparable to standard antibiotics .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
